3-Cyclopropoxy-2-iodobenzaldehyde
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Overview
Description
3-Cyclopropoxy-2-iodobenzaldehyde is an organic compound with the molecular formula C10H9IO2. It is a derivative of benzaldehyde, where the hydrogen atom at the second position is replaced by an iodine atom, and the hydrogen atom at the third position is replaced by a cyclopropoxy group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Cyclopropoxy-2-iodobenzaldehyde can be synthesized through the iodination of benzaldehyde derivatives. One common method involves the use of 1,3-diiodo-5,5-dimethylhydantoin in sulfuric acid . The reaction conditions typically include maintaining a controlled temperature and using appropriate solvents to ensure the desired product’s formation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form complex heterocycles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzaldehydes can be formed.
Oxidation Products: Carboxylic acids are the primary products.
Reduction Products: Alcohols are the main products formed from the reduction of the aldehyde group.
Scientific Research Applications
3-Cyclopropoxy-2-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-iodobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzaldehyde: Similar structure but lacks the cyclopropoxy group.
3-Iodobenzaldehyde: Similar structure but lacks the cyclopropoxy group.
2-Cyclopropoxybenzaldehyde: Similar structure but lacks the iodine atom.
Uniqueness
3-Cyclopropoxy-2-iodobenzaldehyde is unique due to the presence of both the iodine atom and the cyclopropoxy group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C10H9IO2 |
---|---|
Molecular Weight |
288.08 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-iodobenzaldehyde |
InChI |
InChI=1S/C10H9IO2/c11-10-7(6-12)2-1-3-9(10)13-8-4-5-8/h1-3,6,8H,4-5H2 |
InChI Key |
UGYLXQDJGFPVGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2I)C=O |
Origin of Product |
United States |
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